RCS-4 N-pentanoic acid metabolite-d5 is a synthetic cannabinoid metabolite that has gained attention in the fields of toxicology and pharmacology. This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen, enhancing its utility as an internal standard in analytical chemistry. The compound is primarily used for quantifying RCS-4 N-pentanoic acid metabolite through advanced chromatography techniques, such as gas chromatography and liquid chromatography coupled with mass spectrometry.
RCS-4 N-pentanoic acid metabolite-d5 is derived from the synthetic cannabinoid RCS-4, which is part of a class of substances known as synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis. RCS-4 itself has been studied for its metabolic pathways and biological activities, particularly concerning its potential psychoactive effects and implications in substance abuse contexts .
The synthesis of RCS-4 N-pentanoic acid metabolite-d5 typically involves the incorporation of deuterium into the molecular structure during the synthetic process. This can be achieved through various chemical reactions that introduce deuterated precursors or through isotopic exchange methods.
The synthesis requires precise control over reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring that it meets the necessary standards for analytical reference materials .
The molecular formula for RCS-4 N-pentanoic acid metabolite-d5 is C21H16D5NO4. The structure includes a pentanoic acid moiety attached to an indole framework, which is characteristic of many synthetic cannabinoids.
RCS-4 N-pentanoic acid metabolite-d5 undergoes various biotransformation reactions within biological systems. These include hydroxylation, glucuronidation, and sulfation, which are typical metabolic pathways for synthetic cannabinoids.
In vitro studies using human hepatocytes have identified multiple metabolites resulting from these reactions, including hydroxylated forms and conjugates that enhance water solubility for excretion . The fragmentation pattern observed in mass spectrometry provides insight into these metabolic processes.
The mechanism of action for RCS-4 N-pentanoic acid metabolite-d5 involves interaction with cannabinoid receptors in the central nervous system. These interactions can modulate neurotransmitter release, leading to a variety of physiological effects similar to those observed with natural cannabinoids.
Research has indicated that synthetic cannabinoids can exhibit a range of effects depending on their structure and receptor affinity, including psychoactive effects that may contribute to their potential for abuse .
RCS-4 N-pentanoic acid metabolite-d5 serves primarily as an internal standard in quantitative analyses of RCS-4 metabolites using gas chromatography or liquid chromatography coupled with mass spectrometry. Its role is crucial in forensic toxicology for detecting and quantifying synthetic cannabinoid use in biological samples, aiding in both clinical research and regulatory monitoring .
Synthetic cannabinoid receptor agonists (SCRAs) represent a rapidly evolving class of new psychoactive substances designed to mimic Δ9-tetrahydrocannabinol (THC) effects. Structurally classified into diverse categories—including naphthoylindoles, phenylacetylindoles, and benzoylindoles—these compounds exhibit higher CB1/CB2 receptor affinity than natural THC [2]. RCS-4 (2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone), a benzoylindole-class SCRA, emerged in 2010 as a "legal" alternative to cannabis but poses significant detection challenges [2] [4]. Unlike natural cannabinoids, SCRAs undergo extensive hepatic metabolism, with parent compounds rarely detectable in urine. Consequently, metabolite identification becomes essential for confirming consumption in forensic and clinical settings [2] [4].
SCRAs like RCS-4 function as potent full agonists at CB1 receptors in the central nervous system, triggering psychoactive effects, and at peripheral CB2 receptors, modulating immune responses. Their structural modifications (e.g., halogenation, alkyl chain variation) circumvent drug scheduling laws but also alter metabolic stability and receptor binding kinetics. Pharmacologically, metabolites of SCRAs may retain bioactivity; for example, hydroxylated JWH-018 metabolites exhibit significant receptor affinity [2] [4]. This complicates toxicity assessments and underscores the need for precise metabolite tracking in biological matrices.
RCS-4 undergoes extensive Phase I and II metabolism in humans, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferases (UGTs). In vitro studies using human hepatocytes have identified 18 metabolites, with dominant transformations including [2] [4] [5]:
Table 1: Major Metabolic Pathways of RCS-4 in Human Hepatocytes
Metabolite Type | Chemical Transformation | Significance |
---|---|---|
O-Demethylated | Cleavage of 4-methoxy group | Primary Phase I metabolite |
N-5-Hydroxypentyl | ω-Hydroxylation of pentyl chain | Precursor to carboxylated metabolite |
N-Pentanoic acid | Oxidation of terminal alcohol | Key urinary biomarker (m/z 351.1471) |
Glucuronidated conjugates | Glucuronic acid attachment | Dominant excreted form (>80% in urine) |
The N-pentanoic acid metabolite (IUPAC: 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid) is structurally analogous to JWH-018 N-pentanoic acid, featuring a carboxylic acid-terminated alkyl chain instead of the parent pentyl group. This modification enhances water solubility and facilitates renal excretion [4] [5]. Critically, this metabolite is excreted almost entirely as a glucuronide conjugate, necessitating enzymatic hydrolysis (e.g., β-glucuronidase treatment) prior to analysis [3] [4].
Accurate quantification of SCRA metabolites in complex biological matrices requires internal standards (IS) to correct for extraction losses, matrix effects, and instrumental variability. Deuterated analogs like RCS-4 N-(5-hydroxypentyl) metabolite-d5 serve as ideal IS due to their near-identical chemical properties to target analytes, differing only by mass [1] [3]. This compound incorporates five deuterium atoms at the indole ring positions 2,4,5,6,7, shifting its molecular mass without altering chromatography or ionization efficiency.
Table 2: Key Properties of RCS-4 N-(5-hydroxypentyl) metabolite-d5
Property | Specification |
---|---|
Molecular Formula | C₂₁H₁₆D₅NO₃ (deuterated analog) |
Primary Application | Internal standard for LC-MS/GC-MS quantification |
Target Analyte | RCS-4 N-pentanoic acid metabolite |
Advantages | Co-elution with analyte; minimizes matrix effects |
Sample Preparation Role | Corrects losses in hydrolysis/SPE steps |
In practice, the deuterated standard is spiked into urine samples prior to enzymatic hydrolysis and solid-phase extraction (SPE). Post-hydrolysis, the standard co-extracts with the target N-pentanoic acid metabolite, enabling precise calibration in LC-MS/MS or QTOF-MS workflows. Its use is critical for meeting forensic validation criteria for accuracy (±15% bias) and precision (CV <15%) [3] [4]. Notably, commercial availability of such standards remains restricted to controlled laboratories due to regulatory scrutiny of synthetic cannabinoids [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3